molecular formula C8H8Cl2N2O2 B2627908 Ethyl 3-amino-4,6-dichloropicolinate CAS No. 2007908-60-1

Ethyl 3-amino-4,6-dichloropicolinate

Cat. No.: B2627908
CAS No.: 2007908-60-1
M. Wt: 235.06
InChI Key: JJXQPLVVNNPVSZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dichloropicolinate is an organic compound with the molecular formula C8H8Cl2N2O2. It is a derivative of picolinic acid, featuring a pyridine ring substituted with amino and dichloro groups. This compound is primarily used in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,6-dichloropicolinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-amino-2-picolinate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,6-dichloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted picolinates, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 3-amino-4,6-dichloropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,6-dichloropicolinate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4,6-dichloropicolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)7-6(11)4(9)3-5(10)12-7/h3H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXQPLVVNNPVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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